molecular formula C11H27O5PSi B100026 Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate CAS No. 18048-06-1

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate

Cat. No.: B100026
CAS No.: 18048-06-1
M. Wt: 298.39 g/mol
InChI Key: UTDZETSWQLQWER-UHFFFAOYSA-N
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Description

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C₁₁H₂₇O₅PSi. It is characterized by the presence of both phosphonate and silyl groups, making it a versatile compound in various chemical applications. This compound is known for its stability and reactivity, which makes it valuable in synthetic chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with a silylating agent. One common method involves the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester. The reaction conditions typically include:

    Temperature: 60-80°C

    Solvent: Toluene or dichloromethane

    Catalyst: Palladium or copper-based catalysts

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pressure control to ensure optimal yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Phosphonic acid derivatives

    Reduction: Phosphine derivatives

    Substitution: Silyl-substituted phosphonates

Scientific Research Applications

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a precursor for the preparation of phosphonate esters.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of flame retardants, plasticizers, and as a coupling agent in polymer chemistry.

Mechanism of Action

The mechanism of action of diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The silyl group enhances the compound’s stability and facilitates its incorporation into larger molecular structures. The compound’s reactivity is primarily driven by the electrophilic nature of the phosphorus atom and the nucleophilic properties of the silyl group.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Triethyl phosphite
  • Dimethyl [2-(diethoxymethylsilyl)ethyl]phosphonate

Uniqueness

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate is unique due to the presence of both silyl and phosphonate groups, which impart distinct chemical properties. Compared to diethyl phosphite and triethyl phosphite, it offers enhanced stability and reactivity. The silyl group also provides additional functionalization options, making it more versatile in synthetic applications.

Properties

IUPAC Name

2-diethoxyphosphorylethyl-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27O5PSi/c1-6-13-17(12,14-7-2)10-11-18(5,15-8-3)16-9-4/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDZETSWQLQWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27O5PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939336
Record name Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate
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Molecular Weight

298.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18048-06-1
Record name Diethyl P-[2-(diethoxymethylsilyl)ethyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18048-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-(2-(diethoxymethylsilyl)ethyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-[2-(diethoxymethylsilyl)ethyl]-, diethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate
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